Lipophilicity Modulation: Quantified LogP Advantage Over Methoxy and Trifluoromethyl Analogs
The trifluoromethoxy (OCF₃) group confers a distinct lipophilicity profile compared to methoxy (OCH₃) and trifluoromethyl (CF₃) analogs. The compound's LogP of 3.64 [1] is significantly higher than that predicted for 5-bromo-2-methoxypyridine (estimated LogP ~1.8-2.0) and exceeds the LogP of 5-bromo-2-trifluoromethylpyridine (2.47 ). This increased lipophilicity can enhance membrane permeability and is a critical parameter in optimizing ADME properties in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | 5-Bromo-2-trifluoromethylpyridine (CAS 436799-32-5): LogP = 2.47 ; 5-Bromo-2-methoxypyridine (estimated): LogP ~1.8-2.0 |
| Quantified Difference | ΔLogP = +1.17 vs. CF₃ analog; ΔLogP ≈ +1.6 to +1.8 vs. OCH₃ analog |
| Conditions | Predicted ACD/Labs LogP (pH 5.5-7.4) |
Why This Matters
Higher LogP translates to improved passive membrane permeability, which is a crucial factor in selecting a building block for lead optimization where CNS penetration or cellular uptake is required.
- [1] ChemSpider. (2024). 5-Bromo-2-trifluoromethoxypyridine. Predicted Properties, CSID: 23346748. View Source
